![molecular formula C19H13ClO2 B291392 [1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
[1,1'-Biphenyl]-4-yl 3-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1'-Biphenyl]-4-yl 3-chlorobenzoate, also known as BPCB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BPCB has unique properties that make it a suitable candidate for use in the development of new materials, as well as in biological and medical research.
Wirkmechanismus
The exact mechanism of action of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate is not fully understood. However, studies have shown that it may work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. [1,1'-Biphenyl]-4-yl 3-chlorobenzoate may also work by disrupting the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
[1,1'-Biphenyl]-4-yl 3-chlorobenzoate has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that [1,1'-Biphenyl]-4-yl 3-chlorobenzoate can inhibit the growth of cancer cells, as well as the growth of bacteria and fungi. [1,1'-Biphenyl]-4-yl 3-chlorobenzoate has also been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using [1,1'-Biphenyl]-4-yl 3-chlorobenzoate in lab experiments is its ease of synthesis and availability. [1,1'-Biphenyl]-4-yl 3-chlorobenzoate is a relatively simple compound to synthesize, and it is readily available from commercial sources. However, one limitation of using [1,1'-Biphenyl]-4-yl 3-chlorobenzoate in lab experiments is its potential toxicity. [1,1'-Biphenyl]-4-yl 3-chlorobenzoate has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate. One area of research is the development of new materials based on [1,1'-Biphenyl]-4-yl 3-chlorobenzoate. [1,1'-Biphenyl]-4-yl 3-chlorobenzoate has unique properties that make it a suitable candidate for use in the development of new liquid crystals, polymers, and organic semiconductors. Another area of research is the further investigation of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate's potential as an anti-cancer agent. Studies have shown that [1,1'-Biphenyl]-4-yl 3-chlorobenzoate can inhibit the growth of cancer cells, but more research is needed to fully understand its mechanism of action and potential clinical applications. Finally, the study of [1,1'-Biphenyl]-4-yl 3-chlorobenzoate's potential as an antimicrobial agent is an area of ongoing research, with potential applications in the development of new antibiotics and antifungal agents.
Synthesemethoden
[1,1'-Biphenyl]-4-yl 3-chlorobenzoate can be synthesized through a multi-step process that involves the reaction of 1,1'-biphenyl-4-carboxylic acid with thionyl chloride, followed by the reaction with 3-chlorobenzoyl chloride. The resulting product is a white crystalline solid that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
[1,1'-Biphenyl]-4-yl 3-chlorobenzoate has been extensively studied for its potential applications in various scientific fields. In materials science, [1,1'-Biphenyl]-4-yl 3-chlorobenzoate has been used as a building block for the synthesis of new liquid crystals, polymers, and organic semiconductors. In biological and medical research, [1,1'-Biphenyl]-4-yl 3-chlorobenzoate has been studied for its potential as an anti-cancer agent, as well as for its ability to inhibit the growth of bacteria and fungi.
Eigenschaften
Molekularformel |
C19H13ClO2 |
|---|---|
Molekulargewicht |
308.8 g/mol |
IUPAC-Name |
(4-phenylphenyl) 3-chlorobenzoate |
InChI |
InChI=1S/C19H13ClO2/c20-17-8-4-7-16(13-17)19(21)22-18-11-9-15(10-12-18)14-5-2-1-3-6-14/h1-13H |
InChI-Schlüssel |
QQBSMNFYRJCFQU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



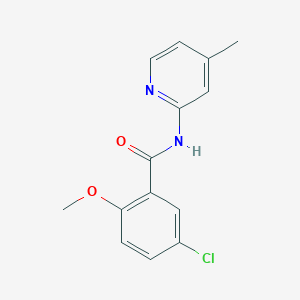
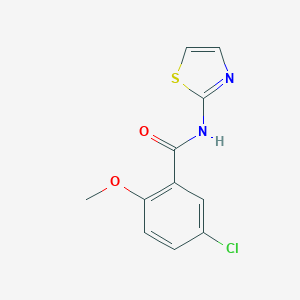
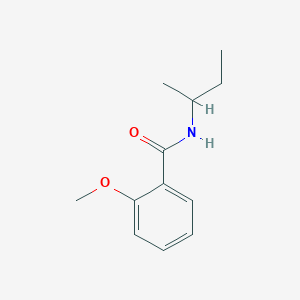
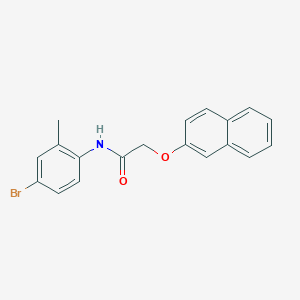
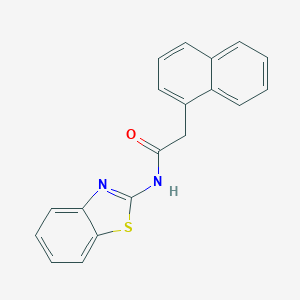
![N-[4-(diethylamino)phenyl]decanamide](/img/structure/B291318.png)

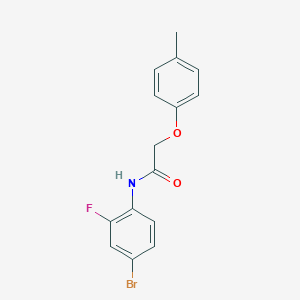

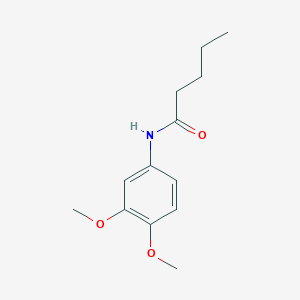
![N-[3-(methylsulfanyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291325.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(1-naphthyloxy)acetamide](/img/structure/B291329.png)
![Dimethyl 5-{[(1-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291330.png)